molecular formula C13H18ClNO3 B4045511 2-(3,5-dimethoxyphenyl)-4,4-dimethyl-5H-1,3-oxazole;hydrochloride

2-(3,5-dimethoxyphenyl)-4,4-dimethyl-5H-1,3-oxazole;hydrochloride

Cat. No.: B4045511
M. Wt: 271.74 g/mol
InChI Key: DIBILOPBBUDYEM-UHFFFAOYSA-N
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Description

2-(3,5-dimethoxyphenyl)-4,4-dimethyl-5H-1,3-oxazole;hydrochloride is a useful research compound. Its molecular formula is C13H18ClNO3 and its molecular weight is 271.74 g/mol. The purity is usually 95%.
The exact mass of the compound 2-(3,5-dimethoxyphenyl)-4,4-dimethyl-4,5-dihydro-1,3-oxazole hydrochloride is 271.0975211 g/mol and the complexity rating of the compound is 289. The storage condition is unknown. Please store according to label instructions upon receipt of goods.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Scientific Research Applications

Synthetic Scaffolds and Reagents

Oxazoles, including those with substitutions similar to the compound , serve as reactive scaffolds for synthetic elaboration. They are useful in the preparation of various alkylamino-, alkylthio-, and alkoxy-derivatives through substitution reactions. Such functionalities offer a manifold for synthesizing compounds with potential pharmaceutical applications, showcasing oxazoles' versatility in organic synthesis (Patil & Luzzio, 2016).

Anti-inflammatory Activities

Derivatives of oxazole compounds have been synthesized and shown to exhibit anti-inflammatory activity. This suggests that oxazole structures, possibly including variations like the specified compound, can be integral to developing new anti-inflammatory agents (Labanauskas et al., 2001).

Corrosion Inhibition

Oxazole derivatives have been studied for their efficacy as corrosion inhibitors for metals in acidic media. This application highlights the potential of oxazoles in industrial settings, particularly in protecting metal surfaces from corrosion (Lagrenée et al., 2002).

Fluorescent Materials

Certain oxazole derivatives exhibit strong fluorescence, making them potential candidates for applications in fluorescent materials or markers. This property could be leveraged in biochemical assays or materials science for visualization and tracking purposes (Tang & Verkade, 1996).

Macrolide Synthesis

Oxazoles can act as precursors in the synthesis of macrolides, a class of natural products with various biological activities. This application underscores the importance of oxazoles in the field of medicinal chemistry and drug discovery (Wasserman et al., 1981).

Properties

IUPAC Name

2-(3,5-dimethoxyphenyl)-4,4-dimethyl-5H-1,3-oxazole;hydrochloride
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C13H17NO3.ClH/c1-13(2)8-17-12(14-13)9-5-10(15-3)7-11(6-9)16-4;/h5-7H,8H2,1-4H3;1H
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

DIBILOPBBUDYEM-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1(COC(=N1)C2=CC(=CC(=C2)OC)OC)C.Cl
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C13H18ClNO3
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

271.74 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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2-(3,5-dimethoxyphenyl)-4,4-dimethyl-5H-1,3-oxazole;hydrochloride
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2-(3,5-dimethoxyphenyl)-4,4-dimethyl-5H-1,3-oxazole;hydrochloride
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2-(3,5-dimethoxyphenyl)-4,4-dimethyl-5H-1,3-oxazole;hydrochloride
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2-(3,5-dimethoxyphenyl)-4,4-dimethyl-5H-1,3-oxazole;hydrochloride
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2-(3,5-dimethoxyphenyl)-4,4-dimethyl-5H-1,3-oxazole;hydrochloride
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2-(3,5-dimethoxyphenyl)-4,4-dimethyl-5H-1,3-oxazole;hydrochloride

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